N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide
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Overview
Description
N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a thiadiazole ring, and a benzamide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the triazole and thiadiazole rings, followed by their coupling with the benzamide moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions for large-scale synthesis.
Chemical Reactions Analysis
N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions The major products formed from these reactions depend on the specific reaction conditions and the reagents used
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. In medicine, it is investigated for its potential therapeutic applications, such as in the development of new drugs for the treatment of various diseases. Additionally, this compound is used in the industry for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways in the body. The compound may bind to specific receptors or enzymes, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of cell growth, induction of apoptosis, or modulation of immune responses. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide can be compared with other similar compounds, such as 3-chloromethcathinone and N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-carboxamides . These compounds share some structural similarities, such as the presence of a chlorophenyl group, but differ in other aspects, such as the type of heterocyclic rings and the specific functional groups attached. The uniqueness of this compound lies in its specific combination of triazole, thiadiazole, and benzamide moieties, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C20H17ClN6OS |
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Molecular Weight |
424.9 g/mol |
IUPAC Name |
N-[3-[1-(3-chlorophenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-3,4-dimethylbenzamide |
InChI |
InChI=1S/C20H17ClN6OS/c1-11-7-8-14(9-12(11)2)19(28)23-20-22-18(25-29-20)17-13(3)27(26-24-17)16-6-4-5-15(21)10-16/h4-10H,1-3H3,(H,22,23,25,28) |
InChI Key |
UNVOROCBWVGJJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NC(=NS2)C3=C(N(N=N3)C4=CC(=CC=C4)Cl)C)C |
Origin of Product |
United States |
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